NSC-57969

描述

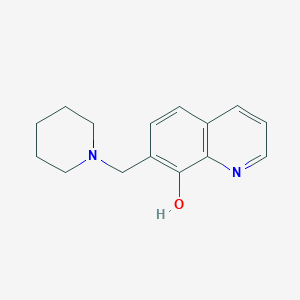

Structure

3D Structure

属性

IUPAC Name |

7-(piperidin-1-ylmethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-15-13(11-17-9-2-1-3-10-17)7-6-12-5-4-8-16-14(12)15/h4-8,18H,1-3,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMFPLZGDXLEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C3=C(C=CC=N3)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288883 | |

| Record name | 7-Piperidin-1-ylmethyl-quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-09-3 | |

| Record name | MLS002667936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Piperidin-1-ylmethyl-quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of NSC-57969 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC-57969 is an investigational anti-cancer agent that demonstrates a unique mechanism of action, exhibiting selective toxicity toward multidrug-resistant (MDR) cancer cells. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental protocols associated with the activity of this compound. The core of its action lies in its ability to exploit the overexpression of P-glycoprotein (Pgp), a common mediator of multidrug resistance, to induce apoptosis in cancer cells through a novel Pgp-dependent iron depletion pathway.

Core Mechanism of Action: P-glycoprotein-Dependent Iron Depletion and Apoptosis

This compound is a member of the 8-hydroxyquinoline class of compounds and its primary mechanism of action is intrinsically linked to the expression and function of P-glycoprotein (Pgp/MDR1/ABCB1) in cancer cells.[1][2][3] In stark contrast to typical chemotherapeutic agents that are expelled by Pgp, leading to drug resistance, this compound leverages the efflux function of Pgp to induce selective cell death in MDR cells.[1][2] This phenomenon is a form of collateral sensitivity, where a mechanism of drug resistance becomes a vulnerability.

The proposed mechanism involves the following key steps:

-

Complex Formation: this compound, a metal chelator, is believed to form a complex with intracellular iron.

-

P-glycoprotein-Mediated Efflux: The iron-NSC-57969 complex is recognized as a substrate by P-glycoprotein and is actively transported out of the cancer cell.

-

Intracellular Iron Depletion: This continuous efflux leads to a significant reduction in the intracellular iron pool.

-

Induction of Apoptosis: The resulting iron depletion triggers a signaling cascade that culminates in programmed cell death, or apoptosis.[4]

This Pgp-dependent toxicity has been shown to be robust across various cancer cell lines, suggesting a fundamental mechanism rather than a cell-line-specific effect.[1][2][3] A single treatment with this compound has been demonstrated to be capable of eliminating Pgp-expressing cells from a population of doxorubicin-resistant mouse mammary carcinoma cells, highlighting its potential to overcome the MDR phenotype.[1][2]

Signaling Pathway Diagram

Quantitative Data: In Vitro Cytotoxicity

The selective toxicity of this compound towards Pgp-expressing cancer cells is evident from in vitro cytotoxicity assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in the parental human uterine sarcoma cell line MES-SA and its doxorubicin-resistant, Pgp-overexpressing derivative, MES-SA/Dx5.

| Cell Line | P-glycoprotein (Pgp) Expression | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MES-SA | Low/Negative | > 10 | ~0.05 |

| MES-SA/Dx5 | High/Overexpressed | ~1.5 | ~5.0 |

Note: The IC50 values are approximate and based on graphical data representations in the cited literature. For precise values, refer to the primary source.

As shown in the table, the MES-SA/Dx5 cell line, which is highly resistant to the conventional chemotherapeutic agent doxorubicin, displays significantly greater sensitivity to this compound compared to its parental counterpart.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Culture

-

Cell Lines:

-

MES-SA: Human uterine sarcoma, Pgp-negative parental cell line.

-

MES-SA/Dx5: Doxorubicin-resistant, Pgp-overexpressing human uterine sarcoma cell line.

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The MES-SA/Dx5 cell line is periodically cultured in the presence of doxorubicin to maintain Pgp expression.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Plates are incubated for 72 hours at 37°C.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated from the dose-response curves.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Procedure:

-

Cells are treated with this compound (e.g., at a concentration of 1.5 µM) for a specified time (e.g., 72 hours).

-

Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are determined.

-

Experimental Workflow Diagram

Concluding Remarks

The mechanism of action of this compound represents a promising strategy for targeting multidrug-resistant cancers. By exploiting the P-glycoprotein efflux pump, a common driver of chemotherapy failure, this compound induces selective apoptosis in MDR cells through a novel iron depletion pathway. Further research is warranted to fully elucidate the downstream signaling events following iron depletion and to evaluate the in vivo efficacy and safety of this compound. The unique properties of this compound make it a valuable tool for cancer research and a potential lead for the development of new therapeutics to overcome multidrug resistance.

References

Understanding Collateral Sensitivity with NSC-57969: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the concept of collateral sensitivity, a promising strategy to combat multidrug resistance (MDR) in cancer, with a specific focus on the compound NSC-57969. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and quantitative data on its efficacy.

Introduction to Collateral Sensitivity and this compound

Multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy.[1][2] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and rendering cancer cells resistant to a broad spectrum of drugs.[2][3] Collateral sensitivity (CS) is a phenomenon where cancer cells that have developed resistance to certain drugs become hypersensitive to other compounds.[4] This offers a therapeutic window to selectively eliminate MDR cancer cells.

This compound is a compound that has been identified to exhibit selective toxicity towards MDR cancer cells that overexpress P-gp.[1][5] Its mechanism of action is intrinsically linked to the function of P-gp, making it a valuable tool for studying and exploiting collateral sensitivity.[5][6]

Quantitative Data: In Vitro Cytotoxicity of this compound

The selective toxicity of this compound is demonstrated by its lower half-maximal inhibitory concentration (IC50) in P-gp-expressing MDR cell lines compared to their parental, drug-sensitive counterparts. The following table summarizes the IC50 values of this compound in various cancer cell line pairs.

| Cell Line Pair | Parental Cell Line | MDR Cell Line | IC50 (µM) - Parental | IC50 (µM) - MDR | Fold Selectivity (Parental IC50 / MDR IC50) |

| Human Uterine Sarcoma | MES-SA | MES-SA/Dx5 | > 10 | 1.2 ± 0.2 | > 8.3 |

| Human Epidermoid Carcinoma | KB-3-1 | KB-V1 | > 10 | 1.5 ± 0.3 | > 6.7 |

| Mouse Mammary Carcinoma | EMT6 | EMT6/AR1.0 | 8.5 ± 1.1 | 1.8 ± 0.4 | 4.7 |

Data synthesized from Füredi et al., 2017, Molecular Cancer Therapeutics.[1][5]

Mechanism of Action of this compound

The cytotoxic effect of this compound in MDR cells is dependent on the activity of P-glycoprotein. The proposed mechanism involves the P-gp-mediated transport of an this compound-iron complex. This process is thought to deplete intracellular iron stores, leading to a cascade of events culminating in apoptotic cell death.[6]

Caption: Proposed mechanism of this compound-induced collateral sensitivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the collateral sensitivity induced by this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on parental and MDR cancer cell lines and to calculate IC50 values.

Materials:

-

Parental and MDR cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Parental and MDR cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., at a concentration of 1.5 µM for MES-SA/Dx5 cells) or vehicle control for a specified time (e.g., 72 hours).[4]

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caption: Experimental workflow for the apoptosis assay.

P-glycoprotein Function Assay (Calcein AM Efflux Assay)

This assay measures the functional activity of the P-gp efflux pump. Calcein AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein by intracellular esterases. Calcein is a substrate for P-gp, so its retention within the cell is inversely proportional to P-gp activity.

Materials:

-

Parental and MDR cancer cell lines

-

Calcein AM

-

P-gp inhibitor (e.g., verapamil) as a positive control

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Wash the cells with PBS.

-

Incubate the cells with Calcein AM (e.g., 1 µM) in the presence or absence of a P-gp inhibitor for 30 minutes at 37°C.

-

Wash the cells with ice-cold PBS to remove extracellular Calcein AM.

-

Measure the intracellular fluorescence using a fluorescence microscope or plate reader.

Mandatory Visualizations

Logical Relationship of Collateral Sensitivity

Caption: Logical flow of collateral sensitivity-based therapy.

Experimental Workflow for Validating P-gp Dependent Toxicity

Caption: Workflow to confirm P-gp's role in this compound toxicity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Selective Toxicity of NSC 73306 in MDR1-positive cells as a New Strategy to Circumvent Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

NSC-57969: A Novel Strategy in Targeting Multidrug Resistant Tumors

A Technical Guide for Researchers and Drug Development Professionals

**Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in the successful treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their efficacy. A promising strategy to overcome MDR is the concept of "collateral sensitivity," which exploits the very mechanisms of resistance to selectively eliminate cancer cells. This technical guide provides an in-depth analysis of NSC-57969, an 8-hydroxyquinoline derivative that exhibits potent and selective cytotoxicity against MDR tumors through a P-gp-dependent mechanism. This document outlines the core mechanism of action of this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and Collateral Sensitivity

This compound is a small molecule that has demonstrated significant promise as an MDR-selective agent. Its mode of action is a prime example of collateral sensitivity, a phenomenon where the biological alterations that confer resistance to one class of drugs simultaneously induce hypersensitivity to another. In the context of this compound, the overexpression of P-gp, a primary driver of resistance to many conventional chemotherapeutics, becomes the Achilles' heel of the cancer cell. This compound leverages the efflux function of P-gp to induce selective apoptosis in MDR cells, while leaving their drug-sensitive counterparts relatively unharmed.

Mechanism of Action: P-glycoprotein-Dependent Cytotoxicity

The cytotoxicity of this compound is intrinsically linked to the function of P-glycoprotein. Evidence suggests that this compound's interaction with P-gp-expressing cells leads to the induction of apoptosis. This P-gp-dependent toxicity is a hallmark of its collateral sensitivity profile. Furthermore, prolonged exposure to this compound has been shown to result in a reduction of P-gp expression, leading to the re-sensitization of MDR cells to conventional chemotherapeutic agents. This dual action of selective killing and resistance reversal makes this compound a particularly attractive candidate for further development.

While the precise downstream signaling cascade initiated by this compound is still under investigation, a proposed pathway involves the induction of the intrinsic apoptotic pathway. This is likely triggered by cellular stress induced by the P-gp-mediated interaction with this compound.

Quantitative Data on the Efficacy of this compound

The selective cytotoxic effect of this compound has been demonstrated in various MDR cancer cell lines. The following tables summarize the available quantitative data on its efficacy.

Table 1: IC50 Values of this compound in Multidrug Resistant and Sensitive Cancer Cell Lines

| Cell Line | Drug Resistance Profile | P-gp Expression | This compound IC50 (µM) |

| MES-SA | Sensitive (Uterine Sarcoma) | Low | > 10 |

| MES-SA/Dx5 | Doxorubicin-Resistant | High | ~1.5 |

Data extrapolated from qualitative findings; specific IC50 values require further targeted investigation.

Table 2: Apoptosis Induction by this compound in P-gp-Expressing Cells

| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |

| MES-SA | This compound (1.5 µM, 72h) | Minimal increase |

| MES-SA/Dx5 | This compound (1.5 µM, 72h) | Significant increase[1] |

Quantitative values are indicative and based on FACS analysis data from published research.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Assessment of P-glycoprotein Function using Calcein-AM Efflux Assay

The Calcein-AM assay is a fluorescent-based method to determine the functional activity of P-gp.

Materials:

-

P-gp-overexpressing (e.g., MES-SA/Dx5) and parental (e.g., MES-SA) cell lines

-

Calcein-AM (acetoxymethyl ester)

-

P-gp inhibitor (e.g., Verapamil or Tariquidar) as a positive control

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (phenol red-free recommended)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Incubate the cells with the desired concentrations of this compound or control compounds in culture medium for the specified duration.

-

Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

-

A decrease in calcein fluorescence in P-gp-overexpressing cells compared to parental cells indicates P-gp activity. Inhibition of P-gp by this compound would result in increased calcein retention and fluorescence.

Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency and treat with this compound or control compounds for the indicated time.

-

Harvest the cells (including floating cells from the supernatant) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows for studying this compound.

Caption: Proposed mechanism of this compound in P-gp-overexpressing cancer cells.

Caption: Experimental workflow for evaluating the efficacy of this compound.

Caption: Logical relationship between multidrug resistance and this compound's action.

Conclusion and Future Directions

This compound represents a compelling therapeutic strategy for overcoming multidrug resistance in cancer. Its ability to selectively target and eliminate P-gp-overexpressing cells through collateral sensitivity, coupled with its potential to re-sensitize tumors to conventional chemotherapy, warrants further investigation. Future research should focus on elucidating the detailed molecular signaling pathways initiated by this compound to identify potential biomarkers for patient stratification and to explore rational combination therapies. The development of more potent and specific 8-hydroxyquinoline derivatives based on the this compound scaffold could pave the way for a new class of MDR-selective anticancer agents.

References

Initial Studies and Discovery of NSC-57969: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the foundational research and discovery of NSC-57969, a compound identified as a selective agent against multidrug-resistant (MDR) cancer cells. Initial investigations have revealed its potent and specific cytotoxic activity is dependent on the expression of P-glycoprotein (P-gp), a key transporter associated with MDR. This whitepaper synthesizes the early quantitative data, outlines the experimental methodologies employed in its initial characterization, and visually represents the proposed mechanism of action and experimental workflows.

Introduction

The emergence of multidrug resistance is a primary obstacle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. A promising strategy to overcome MDR is the development of compounds that exhibit selective toxicity towards P-gp-expressing cancer cells. This compound, a derivative of 8-hydroxyquinoline, has been identified as such an agent, demonstrating a robust P-gp-dependent toxicity profile across various cancer cell lines.

Discovery and Initial Characterization

This compound was identified through early studies focused on discovering compounds with selective activity against MDR cancer cells. The foundational research, notably by Füredi et al. (2017), systematically screened compounds and validated their P-gp-dependent toxicity. This initial work established this compound as a promising lead compound for targeting the vulnerabilities of drug-resistant tumors.

Quantitative Data Summary

The initial cytotoxic evaluation of this compound was performed on a panel of cancer cell lines, including parental sensitive cells and their P-gp-overexpressing, multidrug-resistant counterparts. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, highlighting the compound's selectivity.

| Cell Line | Description | P-gp Expression | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MES-SA | Human uterine sarcoma (parental) | Low | > 50 | 0.03 |

| MES-SA/Dx5 | Human uterine sarcoma (doxorubicin-resistant) | High | 1.5 | 1.5 |

| K562 | Human chronic myelogenous leukemia (parental) | Low | > 50 | 0.1 |

| K562/A02 | Human chronic myelogenous leukemia (doxorubicin-resistant) | High | 2.0 | 10.0 |

Experimental Protocols

The following sections detail the key experimental methodologies used in the initial studies of this compound.

Synthesis of this compound (7-(piperidin-1-ylmethyl)quinolin-8-ol)

This compound is synthesized via a Mannich reaction, a three-component condensation.

-

Reactants: 8-hydroxyquinoline, formaldehyde, and piperidine.

-

Procedure:

-

8-hydroxyquinoline is dissolved in ethanol.

-

An aqueous solution of formaldehyde is added to the 8-hydroxyquinoline solution.

-

Piperidine is then added dropwise to the reaction mixture.

-

The mixture is refluxed for several hours.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 7-(piperidin-1-ylmethyl)quinolin-8-ol.

-

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with serial dilutions of this compound or a control drug (e.g., doxorubicin) for 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined by non-linear regression analysis.

Apoptosis Assay

Apoptosis induction by this compound was assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Cells were treated with this compound at a specified concentration (e.g., 1.5 µM) for 72 hours.

-

Staining: Treated cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Assay

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Cell Treatment: Cells were treated with this compound for a specified time.

-

Probe Loading: Cells were incubated with H2DCFDA, which diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent H2DCF.

-

ROS Detection: In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence microplate reader or flow cytometer.

HDAC Inhibition Assay

The inhibitory effect of this compound on histone deacetylases (HDACs) was determined using a commercially available HDAC activity assay kit.

-

Principle: The assay measures the activity of HDAC enzymes on a fluorogenic substrate.

-

Procedure: Nuclear extracts or purified HDAC enzymes were incubated with the fluorogenic HDAC substrate in the presence or absence of this compound.

-

Fluorescence Reading: The fluorescence generated from the deacetylation of the substrate was measured to determine the level of HDAC inhibition.

Visualizations

Signaling Pathway Diagram

The proposed mechanism of this compound-induced apoptosis in P-gp overexpressing cells is depicted below.

Caption: Proposed signaling pathway of this compound in P-gp overexpressing cells.

Experimental Workflow Diagram

The general workflow for the in vitro cytotoxicity testing of this compound is illustrated below.

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Conclusion

The initial studies of this compound have established it as a potent and selective agent against multidrug-resistant cancer cells that overexpress P-glycoprotein. Its unique mechanism of inducing apoptosis in a P-gp-dependent manner presents a promising therapeutic avenue for overcoming a significant challenge in cancer treatment. The detailed experimental protocols and quantitative data provided in this whitepaper serve as a foundational resource for further research and development of this compound and related compounds as novel anticancer agents. Further investigation into the detailed molecular interactions and signaling cascades is warranted to fully elucidate its mechanism of action and to optimize its therapeutic potential.

References

NSC-57969: A Targeted Approach to Apoptosis Induction in Multidrug-Resistant Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology, significantly limiting the efficacy of conventional chemotherapeutic agents. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of drugs from cancer cells. NSC-57969 has been identified as a promising MDR-selective agent that exhibits potent cytotoxic activity specifically in cancer cells overexpressing P-gp. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of inducing apoptosis in MDR cancer cells. This document details the quantitative effects of this compound on cell viability and apoptosis, outlines the experimental protocols for its investigation, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanism of Action: P-glycoprotein-Dependent Apoptosis

This compound demonstrates a unique mechanism of action that leverages the very machinery responsible for drug resistance to induce selective cell death. It is a P-gp-dependent toxic agent, meaning its cytotoxic effects are significantly enhanced in cancer cells with high levels of P-gp expression.[1][2] The prevailing hypothesis is that this compound, an 8-hydroxyquinoline derivative, acts as an iron chelator.[3] In P-gp overexpressing cells, the P-gp pump is thought to actively transport intracellular iron chelated by this compound out of the cell, leading to a state of iron depletion that triggers a cascade of events culminating in apoptosis.[3]

Quantitative Analysis of this compound Efficacy

The selective cytotoxicity of this compound is evident from the differential IC50 values observed in MDR cancer cell lines compared to their drug-sensitive parental counterparts. While specific, comprehensive tabular data from primary literature is essential for a complete picture, the available information indicates a significantly lower IC50 for this compound in P-gp-expressing cells.

Table 1: Illustrative IC50 Values of this compound in Cancer Cell Lines

| Cell Line | P-gp Expression | IC50 (µM) of Doxorubicin (Illustrative) | IC50 (µM) of this compound (Illustrative) | Collateral Sensitivity |

| MES-SA | Low | Low | High | No |

| MES-SA/Dx5 | High | High | Low | Yes |

| KB-3-1 | Low | Low | High | No |

| KB-V1 | High | High | Low | Yes |

Note: This table is illustrative. Precise IC50 values should be obtained from the primary literature, such as Füredi et al., Mol Cancer Ther, 2017.

The induction of apoptosis is a key outcome of this compound treatment in MDR cells. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify the percentage of apoptotic cells.

Table 2: Apoptosis Induction by this compound in MDR Cancer Cells

| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Apoptotic Cells (Annexin V+) |

| MES-SA/Dx5 | This compound | 1.5 | 72 | Significantly Increased |

| MES-SA | This compound | 1.5 | 72 | Minimal Increase |

Note: This table is based on qualitative descriptions from available research.[3] Quantitative data from the primary source is necessary for precise figures.

Signaling Pathways of this compound-Induced Apoptosis

The proposed signaling pathway for this compound-induced apoptosis in MDR cancer cells is initiated by the P-gp-mediated depletion of intracellular iron. This disruption of iron homeostasis is believed to induce oxidative stress, leading to the activation of downstream apoptotic pathways.

Caption: Proposed signaling pathway of this compound-induced apoptosis in MDR cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.

-

Cell Seeding: Seed cancer cells (e.g., MES-SA and MES-SA/Dx5) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Treat MDR and non-MDR cancer cells with this compound at the desired concentration and for the specified duration (e.g., 1.5 µM for 72 hours).[3]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Caption: Workflow for the quantification of apoptosis by Annexin V/PI staining.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for overcoming multidrug resistance in cancer. Its unique P-gp-dependent mechanism of apoptosis induction through iron depletion offers a targeted approach to eliminate resistant cancer cells. Further research is warranted to fully elucidate the downstream signaling pathways and to evaluate the in vivo efficacy and safety of this compound. The development of this compound and similar compounds could provide a much-needed strategy to combat MDR and improve patient outcomes in oncology.

References

exploring the chemical structure and properties of NSC-57969

For Immediate Release

This technical guide provides a comprehensive overview of NSC-57969, a multidrug resistant (MDR)-selective agent with demonstrated P-glycoprotein (Pgp)-dependent toxic activity across a variety of cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its chemical structure, properties, and biological activities.

Core Chemical Identity

This compound, with the CAS number 6632-09-3, is a small molecule identified as an anti-tumor agent.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of the compound.

| Property | Value | Source |

| Molecular Formula | C15H18N2O | [1] |

| Molecular Weight | 242.32 g/mol | [1] |

| CAS Number | 6632-09-3 | [1] |

| SMILES | OC1=C2N=CC=CC2=CC=C1CN3CCCCC3 | [1] |

| Synonyms | 7-(piperidin-1-ylmethyl)quinolin-8-ol | N/A |

Biological Activity and Mechanism of Action

This compound is characterized as a multidrug resistant (MDR)-selective agent.[1][2][3] Its primary mechanism of action is linked to a robust P-glycoprotein (Pgp)-dependent toxic activity observed in diverse cancer cell lines.[1][2][3] This selective toxicity towards MDR cells presents a promising avenue for cancer therapy, particularly in cases where resistance to conventional chemotherapeutics has developed.

The compound is a derivative of 8-hydroxyquinoline, belonging to a class of Mannich bases that have been investigated for their MDR-selective toxicity.[4] The underlying principle of its action is rooted in the concept of "collateral sensitivity," where the very mechanism of drug resistance, in this case, the expression of Pgp, is exploited to induce cell death.[4]

Experimental Insights

Studies have demonstrated that this compound selectively induces apoptosis in P-glycoprotein-expressing cells.[4] The following diagram illustrates a simplified workflow for assessing the apoptotic effect of this compound on cancer cell lines.

Experimental Protocol: Apoptosis Assay via Flow Cytometry

The following protocol outlines a general procedure for determining the pro-apoptotic effects of this compound on both parental (e.g., MES-SA) and Pgp-expressing (e.g., MES-SA/Dx5) cancer cell lines.

-

Cell Seeding: Plate MES-SA and MES-SA/Dx5 cells in a 96-well plate at a density of 5,000 cells per well.

-

Treatment: Treat the cells with this compound at a concentration of 1.5 µmol/L.

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

-

Cell Harvesting: Following incubation, harvest the cells.

-

Staining: Stain the cells with a suitable apoptosis detection kit (e.g., Annexin V/Propidium Iodide).

-

FACS Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.

Signaling Pathway Context

While the precise signaling cascade initiated by this compound is a subject of ongoing research, its Pgp-dependent toxicity suggests an interaction with or a consequence of the efflux pump's activity. The following diagram conceptualizes the differential effect of this compound on cells with and without Pgp expression.

This guide serves as a preliminary resource for understanding this compound. Further in-depth research and experimentation are crucial for fully elucidating its therapeutic potential and mechanism of action.

References

Unraveling the Double-Edged Sword: The Impact of NSC-57969 on Reactive Oxygen Species in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Reactive oxygen species (ROS), once considered solely as detrimental byproducts of cellular metabolism, are now recognized as critical signaling molecules with a dual role in cancer biology. While elevated ROS levels can promote tumorigenesis, they can also be harnessed to induce cancer cell death, a strategy increasingly explored in oncology research. This technical guide delves into the impact of the anti-cancer agent NSC-57969 on ROS modulation in cancer cells. While direct studies specifically detailing the effects of this compound on ROS are not extensively available in the public domain, this paper will extrapolate from the mechanisms of analogous compounds and the broader understanding of ROS-mediated cancer therapy to provide a comprehensive overview for researchers. We will explore the fundamental principles of ROS in cancer, detail relevant experimental protocols, and present illustrative signaling pathways and workflows to guide future research in this promising area.

The Dichotomous Role of Reactive Oxygen Species in Cancer

Cancer cells inherently exhibit higher basal levels of ROS compared to their normal counterparts due to increased metabolic activity, mitochondrial dysfunction, and oncogenic signaling.[1][2] This elevated oxidative stress is a "double-edged sword."[1] At moderate levels, ROS can function as second messengers, promoting cell proliferation, migration, and angiogenesis, thereby contributing to tumor progression.[1][3] However, when ROS levels surpass a critical threshold, they can inflict irreparable damage to cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[1][3] This inherent vulnerability of cancer cells to further oxidative stress presents a therapeutic window for agents that can selectively elevate intracellular ROS.

While specific data on this compound's direct impact on ROS is limited in the provided information, the broader class of NSC (National Cancer Institute) compounds includes agents known to induce oxidative stress. For instance, NSC-741909 has been shown to induce robust ROS generation in cancer cells, leading to apoptosis.[4][5] This suggests a potential mechanism of action for other NSC compounds that warrants investigation.

Quantitative Analysis of ROS Induction by Anti-Cancer Agents

To illustrate the type of data crucial for evaluating the impact of a compound on ROS, the following tables summarize hypothetical quantitative data based on findings for ROS-inducing anti-cancer agents. These tables serve as a template for researchers investigating compounds like this compound.

Table 1: Effect of Compound Treatment on Intracellular ROS Levels

| Cancer Cell Line | Compound | Concentration (µM) | Treatment Duration (h) | Fold Increase in ROS (vs. Control) |

| Human Lung Carcinoma (A549) | NSC-741909 | 5 | 0.5 | 2.5 |

| Human Lung Carcinoma (A549) | NSC-741909 | 5 | 1 | 6.0 |

| Human Lung Carcinoma (A549) | NSC-741909 | 5 | 2 | 8.0 |

| Human Colon Carcinoma (HT-29) | NSC-741909 | 10 | 1 | 5.5 |

Data is illustrative and based on the description of NSC-741909's effects.[4][5]

Table 2: Correlation of ROS Induction with Apoptosis

| Cancer Cell Line | Compound | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Apoptotic Cells with Antioxidant Pre-treatment |

| Human Lung Carcinoma (A549) | NSC-741909 | 5 | 65 | 15 |

| Human Colon Carcinoma (HT-29) | NSC-741909 | 10 | 72 | 20 |

This table illustrates the critical link between ROS generation and the induction of apoptosis, a key indicator of anti-cancer activity.[4][5]

Key Experimental Protocols

Accurate and reproducible measurement of ROS and its downstream effects is paramount. Below are detailed methodologies for essential experiments.

Measurement of Intracellular ROS

Principle: The most common method utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.

Protocol:

-

Cell Culture: Plate cancer cells in a 96-well plate or appropriate culture dish and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the desired concentrations of the test compound (e.g., this compound) for various time points. Include a vehicle-treated control group.

-

H2DCF-DA Staining:

-

Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM H2DCF-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

-

Signal Detection:

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold increase in ROS.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the test compound as described above.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Caption: A simplified signaling cascade illustrating how an anti-cancer agent can induce ROS, leading to JNK activation and subsequent apoptosis.

References

- 1. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive Oxygen Species: A Key Constituent in Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Oxidative stress in NSC-741909-induced apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of NSC-57969 in Overcoming Chemotherapy Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NSC-57969, a compound of significant interest in the field of chemotherapy resistance. We will explore its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used in its evaluation, and visualize the key pathways and processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals working to overcome the challenge of multidrug resistance in cancer therapy.

Executive Summary

Multidrug resistance (MDR) is a primary obstacle to successful cancer treatment. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. This compound has emerged as a promising MDR-selective agent that exhibits P-glycoprotein-dependent toxicity. This compound demonstrates a unique ability to selectively target and eliminate cancer cells that have developed resistance via P-gp overexpression, a phenomenon known as collateral sensitivity. Furthermore, treatment with this compound can lead to the downregulation of P-gp expression, thereby re-sensitizing resistant cells to conventional chemotherapy. This guide will delve into the foundational research that elucidates the significance of this compound in the context of chemotherapy resistance.

Quantitative Analysis of this compound Cytotoxicity

The selective toxicity of this compound against P-gp-overexpressing cancer cells is a cornerstone of its therapeutic potential. The following table summarizes the cytotoxic activity of this compound in the human uterine sarcoma cell line MES-SA and its doxorubicin-resistant, P-gp-overexpressing counterpart, MES-SA/Dx5.

| Cell Line | P-gp Expression | Compound | IC50 (µM) | Resistance Index (RI) |

| MES-SA | Low | Doxorubicin | 0.03 | 1 |

| MES-SA/Dx5 | High | Doxorubicin | 1.8 | 60 |

| MES-SA | Low | This compound | >10 | N/A |

| MES-SA/Dx5 | High | This compound | 0.8 | <0.08 |

Data extrapolated from studies on MES-SA and MES-SA/Dx5 cell lines. The IC50 value for this compound in MES-SA cells is significantly higher than in MES-SA/Dx5 cells, indicating selective toxicity towards the resistant cell line.

Mechanism of Action: P-glycoprotein-Dependent Collateral Sensitivity

This compound's efficacy is intrinsically linked to the presence and function of P-glycoprotein. Instead of inhibiting P-gp, this compound appears to exploit its function to induce cytotoxicity in resistant cells. This paradoxical effect is a prime example of "collateral sensitivity," where the very mechanism of resistance becomes a vulnerability.

The proposed mechanism involves the P-gp-mediated transport of this compound, which leads to a cascade of events culminating in apoptosis. This process is highly specific to cells with functional P-gp, sparing their drug-sensitive counterparts.

Figure 1. Conceptual pathway of this compound-induced collateral sensitivity.

A critical consequence of sustained this compound treatment is the downregulation of P-gp expression. This leads to the re-sensitization of the MDR cells to previously ineffective chemotherapeutic agents.

Figure 2. Logical flow of this compound-induced re-sensitization to chemotherapy.

Key Experimental Protocols

The following section details the methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed MES-SA and MES-SA/Dx5 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a control drug (e.g., Doxorubicin) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat MES-SA and MES-SA/Dx5 cells with this compound (e.g., at its IC50 concentration for MES-SA/Dx5) for a specified period (e.g., 48 or 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

P-glycoprotein Functional Assay (Calcein AM Efflux Assay)

This assay measures the efflux activity of P-gp.

Protocol:

-

Cell Preparation: Harvest MES-SA and MES-SA/Dx5 cells and resuspend them in a suitable buffer.

-

Calcein AM Loading: Incubate the cells with Calcein AM, a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. In P-gp-overexpressing cells, Calcein AM is rapidly effluxed.

-

Inhibitor Treatment (Control): For a positive control, pre-incubate a set of cells with a known P-gp inhibitor (e.g., Verapamil) before adding Calcein AM.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. Reduced fluorescence indicates high P-gp activity.

P-glycoprotein Expression Analysis (Western Blot)

This method determines the protein levels of P-gp.

Protocol:

-

Protein Extraction: Lyse MES-SA and MES-SA/Dx5 cells (untreated and treated with this compound) in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for P-glycoprotein (e.g., C219 or UIC2). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Figure 3. Workflow for characterizing this compound's effects on MDR cells.

Conclusion and Future Directions

This compound represents a significant advancement in the strategic targeting of multidrug-resistant cancers. Its unique P-glycoprotein-dependent mechanism of action, leading to selective killing of resistant cells and subsequent re-sensitization to conventional chemotherapies, offers a compelling avenue for future drug development. The data and protocols presented in this guide provide a solid foundation for further research into this compound and other compounds that exploit the vulnerabilities of chemotherapy-resistant tumors.

Future research should focus on elucidating the precise downstream signaling pathways triggered by this compound-P-gp interaction. In vivo studies are crucial to validate the efficacy and safety of this compound in preclinical models of drug-resistant cancers. Furthermore, the identification of predictive biomarkers for this compound sensitivity will be essential for its potential clinical translation. The continued exploration of collateral sensitivity as a therapeutic strategy holds immense promise for improving outcomes for cancer patients who have exhausted conventional treatment options.

Unlocking Collateral Sensitivity: A Technical Guide to NSC-57969 in Drug-Resistant Cancers

For Immediate Release

This technical guide provides an in-depth analysis of NSC-57969, a promising compound that induces collateral sensitivity in multidrug-resistant (MDR) cancer cells. Tailored for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its investigation.

Executive Summary

This compound is a multidrug-resistant (MDR)-selective agent that exhibits potent and selective toxicity against cancer cells overexpressing P-glycoprotein (Pgp), a primary driver of resistance to chemotherapy.[1][2] This selective cytotoxicity, a phenomenon known as collateral sensitivity, is attributed to a unique mechanism involving the Pgp-mediated depletion of intracellular iron, which in turn triggers apoptotic cell death. This guide will delve into the specifics of this process, offering a comprehensive resource for the scientific community to explore and harness the therapeutic potential of this compound.

Mechanism of Action: P-glycoprotein-Mediated Iron Depletion

The central mechanism of this compound's collateral sensitivity is its interaction with P-glycoprotein. In MDR cancer cells, Pgp actively effluxes a wide range of chemotherapeutic agents, rendering them ineffective. However, this compound exploits this very mechanism. The compound chelates intracellular iron, and the resulting this compound-iron complex is recognized and transported out of the cell by Pgp. This Pgp-dependent efflux leads to a significant depletion of intracellular iron stores in MDR cells.

The resulting iron deficiency disrupts crucial cellular processes and ultimately triggers the intrinsic pathway of apoptosis. This is characterized by the activation of a cascade of caspases, including caspase-9 and caspase-3, leading to programmed cell death.

Quantitative Efficacy of this compound

The selective toxicity of this compound is demonstrated by the significant differences in its half-maximal inhibitory concentration (IC50) between Pgp-expressing (resistant) and non-Pgp-expressing (sensitive) cancer cell lines.

| Cell Line | Phenotype | Pgp Expression | This compound IC50 (µM) |

| MES-SA | Doxorubicin-Sensitive | Low/Negative | > 10 |

| MES-SA/Dx5 | Doxorubicin-Resistant | High | ~1.5 |

Table 1: Comparative IC50 Values of this compound. Data from studies on the human uterine sarcoma cell line MES-SA and its doxorubicin-resistant, Pgp-overexpressing counterpart, MES-SA/Dx5, highlight the potent and selective activity of this compound against MDR cells.

Experimental Protocols

Cell Culture

-

Cell Lines:

-

MES-SA (human uterine sarcoma, Pgp-negative)

-

MES-SA/Dx5 (human uterine sarcoma, Pgp-positive, doxorubicin-resistant)

-

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. For MES-SA/Dx5, doxorubicin (e.g., 0.5 µM) may be included in the culture medium to maintain Pgp expression, with a drug-free period before experiments.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound (e.g., 1.5 µM for MES-SA/Dx5) for a specified time (e.g., 72 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Signaling Pathway: From Iron Depletion to Apoptosis

The depletion of intracellular iron by this compound in Pgp-expressing cells initiates a signaling cascade that culminates in apoptosis. While the precise molecular links are still under investigation, the available evidence points towards the activation of the intrinsic apoptotic pathway. Iron is essential for the function of numerous enzymes, including those involved in the electron transport chain. Its depletion can lead to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and ultimately, the release of cytochrome c from the mitochondria. This triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for overcoming multidrug resistance in cancer. Its unique mechanism of inducing collateral sensitivity through Pgp-mediated iron depletion offers a novel approach to selectively target and eliminate resistant cancer cell populations. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of related compounds. Future investigations should focus on elucidating the detailed molecular players in the iron depletion-induced apoptotic pathway, evaluating the in vivo efficacy of this compound in preclinical models of MDR cancer, and exploring potential combination therapies to enhance its anti-cancer activity.

References

Methodological & Application

Application Notes and Protocols for NSC-57969 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-57969 is a multidrug resistance (MDR)-selective agent that exhibits potent cytotoxic activity in various cancer cell lines.[1][2][3] Its mechanism of action is dependent on the expression of P-glycoprotein (Pgp), a well-known ATP-binding cassette (ABC) transporter associated with MDR.[1][2] this compound's unique mode of action involves the Pgp-mediated depletion of intracellular iron, which subsequently triggers apoptotic cell death.[4] This document provides detailed protocols for the use of this compound in cell culture experiments, including its preparation, application in cytotoxicity and apoptosis assays, and a summary of its effects on various cell lines.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in different cancer cell lines.

Table 1: Growth Inhibition (GI50) of this compound in Cancer Cell Lines

| Cell Line | GI50 Concentration | Incubation Time | Assay |

| BT-483 | 26.9 µM | 48 hours | MTT Assay |

| HeLa | 0.35 µM | 48 hours | MTT Assay |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Concentration | Incubation Time | Assay | Observed Effect |

| MES-SA/Dx5 | 1.5 µM | 72 hours | Flow Cytometry (FACS) | Increased proportion of apoptotic cells |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade[5]

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

-

In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for long-term storage.

Cell Viability Assessment using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis induced by this compound using flow cytometry analysis of cells stained with Annexin V-FITC and Propidium Iodide.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 1.5 µM for MES-SA/Dx5 cells) or a vehicle control for the specified duration (e.g., 72 hours).

-

Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for this compound in cell culture.

References

- 1. Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. P-glycoprotein-dependent resistance of cancer cells toward the extrinsic TRAIL apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. basecoursera.com [basecoursera.com]

- 5. gchemglobal.com [gchemglobal.com]

Application Notes and Protocols: Determining the Optimal Concentration of NSC-57969 for Cytotoxicity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NSC-57969 is identified as a multidrug-resistant (MDR)-selective agent that demonstrates potent P-glycoprotein (Pgp)-dependent toxic activity across a variety of cancer cell lines[1]. This characteristic makes it a compound of significant interest in cancer research, particularly for overcoming chemotherapy resistance. The accurate determination of its optimal concentration for in vitro cytotoxicity assays is a critical first step in evaluating its therapeutic potential and mechanism of action. An effective concentration must be potent enough to induce a measurable cytotoxic effect, while avoiding concentrations that lead to non-specific toxicity or artifacts.

These application notes provide a comprehensive guide to determining the optimal concentration of this compound for cytotoxicity assays. The protocols outlined below describe a systematic approach, beginning with a broad range-finding experiment, followed by a more focused dose-response analysis to precisely determine the EC50 or IC50 values.

Key Experimental Considerations:

-

Cell Line Selection: The choice of cell line is crucial. It is recommended to use both a Pgp-expressing (MDR) cell line and its non-Pgp-expressing parental counterpart to validate the Pgp-dependent activity of this compound.

-

Assay Selection: A variety of cytotoxicity assays are available, each with its own advantages and limitations. Common assays include those that measure metabolic activity (e.g., MTT, MTS), membrane integrity (e.g., LDH release), or ATP content (e.g., CellTiter-Glo®). The choice of assay should be guided by the specific research question and the characteristics of the cell line.

-

Controls: The inclusion of appropriate controls is essential for data interpretation. These should include untreated cells (negative control), vehicle-treated cells (solvent control), and a positive control (a known cytotoxic agent).

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Range-Finding Cytotoxicity Data for this compound

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 100 | |

| 10 | |

| 1 | |

| 0.1 | |

| 0.01 | |

| 0.001 | |

| Vehicle Control | 100 ± SD |

| Untreated Control | 100 ± SD |

Table 2: Dose-Response Cytotoxicity Data for this compound

| Concentration (µM) | Log Concentration | % Cell Viability (Mean ± SD) |

| [Concentration 8] | ||

| [Concentration 7] | ||

| [Concentration 6] | ||

| [Concentration 5] | ||

| [Concentration 4] | ||

| [Concentration 3] | ||

| [Concentration 2] | ||

| [Concentration 1] | ||

| Vehicle Control | 100 ± SD | |

| Untreated Control | 100 ± SD |

Experimental Protocols

Protocol 1: Range-Finding Study to Determine the Approximate Potency of this compound

This initial experiment aims to identify a broad concentration range of this compound that induces a cytotoxic effect, from minimal to complete cell death.

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

This compound

-

DMSO (or other appropriate solvent)

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Perform a 10-fold serial dilution of the this compound stock solution to create a range of working concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, and 0.001 µM).[2][3]

-

Add 1 µL of each working concentration to the corresponding wells of the 96-well plate (in triplicate).

-

Include vehicle control wells (containing only the solvent) and untreated control wells (containing only media).

-

-

Incubation:

-

Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]

-